molecular formula C6H11ClF2N2O2S B2656503 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride CAS No. 2243516-81-4

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride

Cat. No.: B2656503
CAS No.: 2243516-81-4
M. Wt: 248.67
InChI Key: AYEOYAZQYFBPEX-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClF2N2O2S and a molecular weight of 248.68 g/mol . It is characterized by the presence of a piperazine ring substituted with a 2,2-difluoroethyl group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride typically involves the reaction of piperazine with 2,2-difluoroethyl chloride in the presence of a base, followed by sulfonylation with chlorosulfonic acid . The reaction conditions often include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or chloroform.

    Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, chloroform, or acetonitrile.

    Catalysts: In some cases, catalysts such as Lewis acids may be used to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

Scientific Research Applications

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride is unique due to its specific combination of a piperazine ring, a difluoroethyl group, and a sulfonyl chloride group. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

4-(2,2-difluoroethyl)piperazine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClF2N2O2S/c7-14(12,13)11-3-1-10(2-4-11)5-6(8)9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEOYAZQYFBPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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